molecular formula C53H99N4O14P B8209952 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)

1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)

Cat. No. B8209952
M. Wt: 1047.3 g/mol
InChI Key: HMLYGTOVHVFLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt) is a useful research compound. Its molecular formula is C53H99N4O14P and its molecular weight is 1047.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Improved Drug Delivery and Antitumor Effect : Maleimide-modified pH-sensitive liposomes significantly enhance drug delivery efficiency and exhibit a more potent antitumor effect compared to unmodified liposomes (Li & Takeoka, 2013).

  • Enhanced Drug Delivery and Imaging : DSPE-PEG, a material related to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, is biocompatible, biodegradable, and amphiphilic. It aids in drug delivery and imaging by promoting prolonged blood circulation, improved stability, and encapsulation efficiency in nanocarriers (Che, Okeke, Hu, & Xu, 2015).

  • Drug Delivery in Multidrug-Resistant Breast Cancer : Transferrin receptor-targeted pH-sensitive micellar systems show promise in enhancing the intracellular level and antitumor efficacy of drugs for treating multidrug-resistant breast cancer (Gao, Ye, Duan, Yang, & Yang, 2017).

  • Detection of MRSA Infections : Fluorescence-labeled polymeric nanoparticles with vancomycin as a targeting agent successfully detect MRSA bacterial infections in mice, offering a non-invasive method for detecting such infections (Norouz Dizaji et al., 2019).

  • Temperature-Responsive Release in Cancer Treatment : Thermosensitive liposomes encapsulating specific drugs show enhanced cytotoxicity against breast cancer cells at 40°C, indicating potential for localized temperature-responsive release in cancer treatment (Fahmy et al., 2022).

  • Long-Circulating Liposomes for Drug Carriers : [(18)F]FDP radiolabeled liposomes maintain constant blood circulation for extended periods, benefiting various lipid-based drug carriers (Mařı́k et al., 2007).

properties

IUPAC Name

azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H96N3O14P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(60)67-45-47(70-52(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-71(63,64)68-42-39-55-53(62)66-44-43-65-41-38-54-48(57)37-40-56-49(58)35-36-50(56)59;/h35-36,47H,3-34,37-46H2,1-2H3,(H,54,57)(H,55,62)(H,63,64);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLYGTOVHVFLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99N4O14P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

474922-22-0
Details Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] ammonium salt
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474922-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

1047.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)
Reactant of Route 2
Reactant of Route 2
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)
Reactant of Route 3
Reactant of Route 3
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)
Reactant of Route 4
Reactant of Route 4
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)
Reactant of Route 5
Reactant of Route 5
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)
Reactant of Route 6
Reactant of Route 6
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.